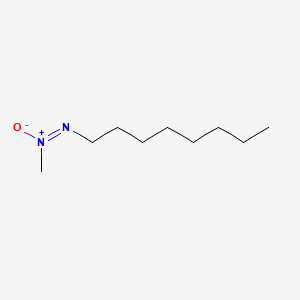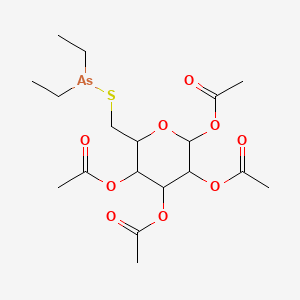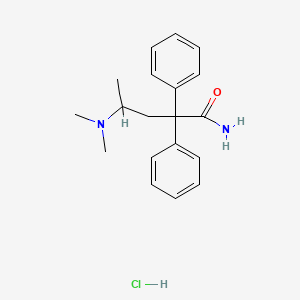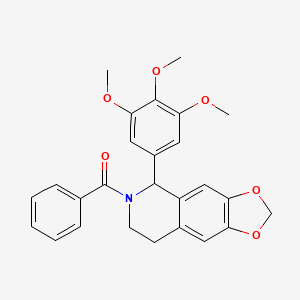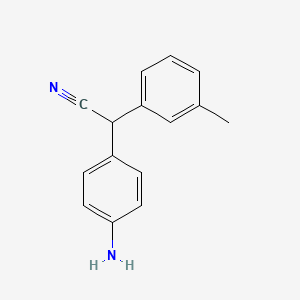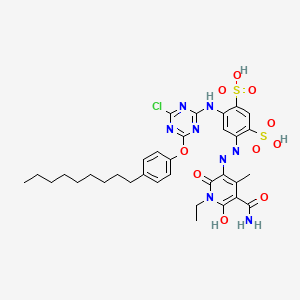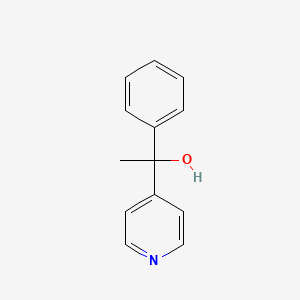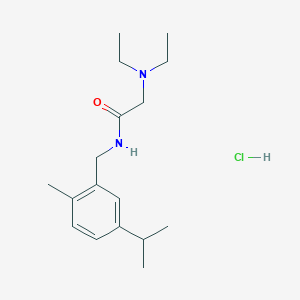
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is a chemical compound with a complex structure that includes a diethylamino group, an isopropyl group, and a methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Benzyl Intermediate: The initial step involves the alkylation of 5-isopropyl-2-methylbenzyl chloride with diethylamine under controlled conditions.
Acetamide Formation: The benzyl intermediate is then reacted with acetic anhydride to form the acetamide derivative.
Hydrochloride Salt Formation: Finally, the acetamide derivative is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation and acetamide formation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes, altering metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-isopropylpyrazine: Shares structural similarities but differs in functional groups.
5-Isopropyl-2-methylphenol: Similar aromatic structure but different substituents.
Uniqueness
2-(Diethylamino)-N-(5-isopropyl-2-methylbenzyl)acetamide monohydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino group, in particular, distinguishes it from other similar compounds, providing unique properties for scientific research and industrial applications.
Propiedades
Número CAS |
965-23-1 |
|---|---|
Fórmula molecular |
C17H29ClN2O |
Peso molecular |
312.9 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-[(2-methyl-5-propan-2-ylphenyl)methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O.ClH/c1-6-19(7-2)12-17(20)18-11-16-10-15(13(3)4)9-8-14(16)5;/h8-10,13H,6-7,11-12H2,1-5H3,(H,18,20);1H |
Clave InChI |
ORRMZOJJLKCALM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NCC1=C(C=CC(=C1)C(C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


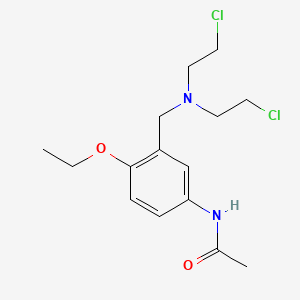
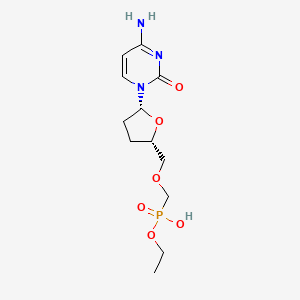
![N,N-Dipropyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine](/img/structure/B12796701.png)
